Pentanal, 5-hydroxy-, oxime
Description
Contextual Significance of Oxime Functionalities in Organic Chemistry Research
The oxime functional group (C=N-OH) is a versatile and important moiety in organic chemistry. rsc.orgresearchgate.net Oximes are known for their high hydrolytic stability compared to imines, a property attributed to the electron-donating effect of the oxygen lone pair which reduces the electrophilicity of the carbon atom. nih.gov This stability makes them valuable in bioconjugation chemistry. nih.gov
Oximes serve as crucial intermediates in a variety of organic transformations. researchgate.netnih.gov They can be readily prepared through the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.govwikipedia.org Key reactions involving oximes include:
Beckmann Rearrangement: Under acidic conditions, oximes can rearrange to form amides or nitriles. smolecule.com
Reduction: Oximes can be reduced to primary amines using agents like lithium aluminum hydride or sodium borohydride. smolecule.com
Cyclization Reactions: The oxime group can participate in the formation of various heterocyclic compounds such as isoxazolines, isoxazoles, and pyridines. smolecule.comnih.gov
Furthermore, oximes and their derivatives have been investigated for a wide range of applications, including roles in medicine, agriculture, and materials science. rsc.orgnumberanalytics.com The ability of the oxime group to coordinate with metal ions also makes it significant in coordination chemistry. rsc.orgwikipedia.org
Importance of Hydroxyl-Functionalized Aliphatic Compounds in Synthetic Methodologies
Hydroxyl-functionalized aliphatic compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the hydroxyl group. cjps.orgnih.gov The -OH group can act as a nucleophile, a proton donor, and can be converted into a good leaving group, enabling a wide array of chemical transformations. nih.gov
The presence of a hydroxyl group in an aliphatic chain allows for:
Functional Group Interconversion: The hydroxyl group can be oxidized to aldehydes, ketones, or carboxylic acids, or it can be substituted to introduce other functionalities. smolecule.com
Formation of Esters and Ethers: Reactions with carboxylic acids or their derivatives, and with alkyl halides, respectively, are common synthetic strategies. cjps.org
Hydrogen Bonding: The ability to form hydrogen bonds influences the physical properties of the molecule, such as solubility and boiling point, and can direct the stereochemical outcome of reactions.
Post-Polymerization Functionalization: In polymer chemistry, pendant hydroxyl groups on aliphatic polyester (B1180765) backbones serve as reactive sites for further modification, allowing for the creation of functionalized biomaterials. researchgate.net
The strategic placement of hydroxyl groups in aliphatic compounds is crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.
Research Landscape and Emerging Areas for Pentanal, 5-hydroxy-, oxime
Current research involving this compound primarily focuses on its utility as a synthetic intermediate. smolecule.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive oxime moiety, makes it a candidate for constructing more complex molecular architectures, particularly heterocyclic compounds. smolecule.com
Emerging areas of interest for this compound and its analogs include:
Coordination Chemistry: The ability of the oxime group to form stable complexes with metal ions suggests potential applications in catalysis or as ligands in coordination compounds. smolecule.comwikipedia.org
Materials Science: As a bifunctional monomer, it could potentially be used in the synthesis of specialized polymers with tailored properties.
Biological Research: While specific studies on the biological activity of this compound are limited, related oxime-containing molecules have shown a range of biological activities, including antimicrobial and antioxidant properties. This suggests that this compound could be a lead compound for further investigation in medicinal chemistry. smolecule.com
The synthesis of this compound is typically achieved through a two-step process: the hydroxylation of pentanal to form 5-hydroxypentanal (B1214607), followed by the reaction of the intermediate with hydroxylamine hydrochloride. smolecule.com
Historical Perspectives and Foundational Studies of Analogous Compounds
The study of oximes dates back to the 19th century. numberanalytics.com Foundational work established their synthesis from aldehydes and ketones with hydroxylamine and explored their basic reactivity. wikipedia.org A significant early discovery was the Beckmann rearrangement, a reaction that has since become a cornerstone of organic synthesis for the production of amides and lactams.
Research on analogous hydroxy-functionalized oximes has provided valuable insights. For instance, studies on the atmospheric reactions of n-alkanes have identified compounds like 4-hydroxypentanal (B3052742) (an isomer of 5-hydroxypentanal) as products, which are subsequently detected as their oxime derivatives. researchgate.net This highlights the stability and utility of the oxime functionality for analytical purposes.
Furthermore, the study of α-hydroxy oximes has been an area of interest, with methods developed for their synthesis from aliphatic nitro compounds. acs.org Recent research has also explored the photochemical synthesis of α-tertiary hydroxy oximes, demonstrating the ongoing development of new synthetic methods for this class of compounds. sioc.ac.cn These foundational and ongoing studies on analogous compounds provide a broader context for understanding the potential reactivity and applications of this compound.
Detailed Research Findings
Synthesis and Chemical Properties
This compound is synthesized from 5-hydroxypentanal through a condensation reaction with hydroxylamine. smolecule.com The parent aldehyde, 5-hydroxypentanal, can be prepared by the hydration of 2,3-dihydropyran in the presence of an acid catalyst. orgsyn.org
The chemical reactivity of this compound is characterized by the interplay of its two functional groups. smolecule.com The oxime group can undergo reactions such as the Beckmann rearrangement to form amides or reduction to yield amines. smolecule.com The hydroxyl group can participate in nucleophilic substitution and oxidation reactions. smolecule.com The proximity of these two groups can also lead to intramolecular cyclization reactions under certain conditions. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | smolecule.com |
| IUPAC Name | 5-(Hydroxyimino)pentan-1-ol | |
| CAS Number | 60222-90-4 | chemspider.com |
This table is interactive. Click on the headers to sort.
Comparison with Analogous Compounds
The properties of this compound can be better understood by comparing it to structurally related compounds.
Table 2: Comparison of this compound with Analogous Compounds
| Compound | Key Difference | Impact on Properties | Source |
| Pentanal Oxime | Lacks the 5-hydroxy group | Lower polarity and reduced hydrogen-bonding capacity. | |
| Hexanal (B45976) Oxime | Longer carbon chain | Higher synthetic yields have been reported for hexanal oxime (74%) compared to pentanal oxime (29%), potentially due to lower volatility. | |
| 3-Phenylpropanal Oxime | Contains an aryl group instead of the hydroxyl group | The 5-hydroxy group in this compound enhances polarity and may influence solubility and reactivity in aqueous environments compared to aryl derivatives. |
This table is interactive. Explore the data for more insights.
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyiminopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEKQYZNCOGVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Optimization for Pentanal, 5 Hydroxy , Oxime
Preparative Routes to 5-Hydroxypentanal (B1214607) Precursor
Hydroxylation Reactions of Pentanal
Direct hydroxylation of pentanal at the terminal C-5 position represents a theoretically straightforward approach to 5-hydroxypentanal. This method involves the targeted insertion of a hydroxyl (-OH) group onto the terminal methyl group of the pentanal molecule. However, this transformation is synthetically challenging in practice. The primary difficulty lies in achieving high regioselectivity. Pentanal possesses multiple C-H bonds, and the aldehyde functional group is susceptible to oxidation under many conditions that would also promote hydroxylation. ncert.nic.in Standard oxidizing agents often lack the specificity to target the unactivated terminal methyl group over the more reactive C-H bonds closer to the aldehyde or the aldehyde group itself. While certain enzymatic systems, such as cytochrome P-450 hydroxylases, can perform such selective hydroxylations in biological contexts, these methods are not typically scalable for preparative organic synthesis.
Alternative Synthetic Pathways to the Aldehyde Intermediate
Given the challenges of direct hydroxylation, alternative and more reliable synthetic routes are predominantly employed for the preparation of 5-hydroxypentanal.
A highly effective and well-documented method is the acid-catalyzed hydrolysis of 2,3-dihydropyran. orgsyn.orgstackexchange.com In this reaction, the vinyl ether functionality of 2,3-dihydropyran undergoes hydration, leading to a ring-opening that forms the desired 5-hydroxypentanal. orgsyn.org The reaction is typically carried out in an aqueous medium with a catalytic amount of a strong acid, such as hydrochloric acid. orgsyn.org
Another viable pathway involves the dehydration of tetrahydrofurfuryl alcohol to form dihydropyran, which can then be hydrolyzed as described above. acs.orgosti.govresearchgate.net This multi-step approach leverages readily available starting materials derived from biomass, such as furfural. osti.gov
Control of Regioselectivity and Yield in Precursor Synthesis
The synthesis of 5-hydroxypentanal via the hydrolysis of 2,3-dihydropyran offers excellent control over regioselectivity. The structure of the cyclic precursor inherently dictates that the hydroxyl and aldehyde groups will be positioned at the 1 and 5 positions of the resulting pentanal chain.
The yield of this reaction is typically high, often reported in the range of 74–79%. orgsyn.org Optimization of the yield can be achieved by carefully controlling the reaction conditions. The amount of acid catalyst is a key parameter; sufficient acid is needed to ensure a reasonable reaction rate, but excessive amounts can promote side reactions. orgsyn.orgstackexchange.com For larger-scale preparations, managing the reaction temperature is also important to control the exothermic nature of the hydration. orgsyn.org
Table 1: Synthesis of 5-Hydroxypentanal via Hydrolysis of 2,3-Dihydropyran
| Parameter | Condition | Outcome/Note |
| Starting Material | 2,3-Dihydropyran | A cyclic vinyl ether. |
| Reagents | Water, Hydrochloric Acid (catalyst) | Acid catalyzes the hydration and ring-opening. |
| Yield | 74-79% | High efficiency and regioselectivity. orgsyn.org |
| Control Measures | Control of acid concentration and temperature. | Prevents side reactions and manages exothermicity. orgsyn.org |
Oxime Formation from 5-Hydroxypentanal
The conversion of 5-hydroxypentanal to its corresponding oxime is a standard condensation reaction that is both high-yielding and straightforward.
Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride
The formation of Pentanal, 5-hydroxy-, oxime is achieved through the reaction of the aldehyde group in 5-hydroxypentanal with hydroxylamine or its salt, hydroxylamine hydrochloride. byjus.comijprajournal.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. byjus.com The reaction is broadly applicable to a wide range of aldehydes and ketones. nih.govorientjchem.org
Influence of Reaction Conditions (pH, Temperature, Reagent Ratios) on Oxime Formation
The efficiency and rate of oxime formation are significantly influenced by several key reaction parameters.
pH: The reaction is highly pH-dependent. A slightly acidic environment, typically in the pH range of 3 to 7, is optimal for the oximation of aldehydes. askfilo.com The acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the hydroxylamine nucleophile. askfilo.com If the medium is too acidic, the hydroxylamine nucleophile itself becomes protonated, reducing its nucleophilicity and slowing the reaction. askfilo.com When using hydroxylamine hydrochloride, a base such as pyridine (B92270) or sodium bicarbonate is often added to neutralize the liberated HCl and maintain the optimal pH. researchgate.net
Temperature: The reaction temperature can be varied over a broad range, from ambient temperature to reflux conditions (e.g., 60-120°C), depending on the reactivity of the specific aldehyde and the solvent used. researchgate.net For many simple aldehydes, the reaction proceeds efficiently at room temperature. ias.ac.inyccskarad.com Mild heating can be used to increase the reaction rate if necessary.
Reagent Ratios: The stoichiometry of the reactants is another important consideration. Typically, a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 molar equivalents) is used relative to the aldehyde to ensure complete conversion and drive the reaction equilibrium toward the product. nih.govyccskarad.com
Table 2: General Influence of Reaction Conditions on Aldehyde Oximation
| Parameter | General Condition | Rationale |
| pH | Slightly Acidic (pH 3-7) | Balances activation of the carbonyl group with the nucleophilicity of hydroxylamine. askfilo.com |
| Temperature | Room Temperature to 120°C | Substrate-dependent; higher temperatures increase reaction rates but can lead to side reactions. researchgate.netnih.govacs.org |
| Reagent Ratio | Slight excess of NH₂OH·HCl | Ensures complete consumption of the aldehyde starting material. nih.govorientjchem.org |
Catalyst Systems for Enhanced Reaction Efficiency
The synthesis of aldoximes, including this compound, from the corresponding aldehyde (5-hydroxypentanal) and hydroxylamine is a fundamental condensation reaction that can be significantly accelerated and optimized through catalysis. The efficiency of this transformation is critical, and various catalytic systems have been developed to improve reaction rates, increase yields, and promote milder reaction conditions.
One-pot syntheses starting from precursors to the aldehyde represent a highly efficient strategy. For instance, a synthetic route could begin with the selective oxidation of a primary alcohol, such as in 1,5-pentanediol (B104693). This oxidation can be coupled in situ with the condensation with hydroxylamine to yield the target oxime. researchgate.net Catalytic systems for such tandem reactions are designed to be compatible with both the oxidation and oximation steps. A notable example is the use of chromium trioxide supported on alumina, which facilitates the conversion of alcohols to oximes in a single pot under solvent-free conditions. researchgate.net Another advanced one-pot approach involves the rhodium-catalyzed hydroformylation of a terminal alkene, followed by condensation with aqueous hydroxylamine, a method that directly converts simple building blocks into aldoximes with high regioselectivity. scilit.com
For the direct condensation of 5-hydroxypentanal with hydroxylamine hydrochloride, the choice of catalyst and base is crucial for neutralizing the liberated HCl and driving the reaction to completion. Solid-phase catalysts and mild bases have gained prominence. A combination of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been shown to be effective for oximation reactions, often proceeding under solvent-free conditions which simplifies workup and reduces waste. researchgate.netresearchgate.net Furthermore, the use of natural acids, derived from sources like citrus fruit juice, has been explored as an environmentally benign catalytic approach. ijprajournal.com
Phase-transfer catalysts, such as 2-ethylhexanoic acid, are particularly useful when dealing with reactants that have limited solubility in the reaction medium, ensuring efficient interaction between the carbonyl compound and hydroxylamine. google.com
The following table summarizes various catalytic systems applicable to the synthesis of aldoximes, which could be optimized for the production of this compound.
Table 1: Catalyst Systems for Aldoxime Synthesis
| Catalyst System | Precursor | Key Features | Potential Application |
|---|---|---|---|
| CrO₃ on Al₂O₃ | Primary Alcohol (e.g., 1,5-Pentanediol) | One-pot oxidation-oximation; solvent-free conditions. researchgate.net | Efficient conversion of diol to hydroxy oxime. |
| Rh(acac)(CO)₂ / Sulfoxantphos | Alkene | One-pot hydroformylation-condensation; high regioselectivity. scilit.com | Synthesis from alkene feedstocks. |
| CuSO₄ / K₂CO₃ | Aldehyde | Solid-state or solvent-free conditions; stereoselective potential. researchgate.netresearchgate.net | Direct, efficient condensation of 5-hydroxypentanal. |
| Natural Acids (e.g., Citric Acid) | Aldehyde | Green chemistry approach; mild conditions. ijprajournal.com | Environmentally benign synthesis. |
| 2-Ethylhexanoic Acid | Aldehyde | Phase-transfer catalysis for improved reaction rates. google.com | Overcoming solubility issues in biphasic systems. |
Stereochemical Control in Oxime Synthesis
The carbon-nitrogen double bond of an oxime is stereogenic, giving rise to two geometric isomers, designated as E and Z (historically syn and anti for aldoximes). The spatial arrangement of the hydroxyl group relative to the substituents on the C=N bond can significantly influence the molecule's physical properties, reactivity, and biological activity. Therefore, controlling the stereochemical outcome of the synthesis of this compound is of considerable importance.
Formation and Separation of E/Z (Syn/Anti) Isomers
Standard oximation procedures typically yield a mixture of E and Z isomers. researchgate.net The thermodynamic equilibrium and the kinetic product distribution are influenced by factors such as the steric bulk of the aldehyde substituent, the solvent, pH, and temperature. researchgate.net For aliphatic aldoximes, the energy difference between the two isomers is often small, leading to the formation of significant amounts of both. Ratios can vary widely, from approximately 1:1 to 85:15 (Z:E). researchgate.net The interconversion of E and Z isomers can be catalyzed by the very reagents used for the oximation, and the equilibrium position is temperature-dependent. researchgate.net
The nomenclature for aldoxime isomers can be defined as follows:
Z-isomer (syn) : The hydroxyl group and the aldehyde hydrogen atom are on the same side of the C=N double bond.
E-isomer (anti) : The hydroxyl group and the aldehyde hydrogen atom are on opposite sides of the C=N double bond.
Given the presence of a polar hydroxyl group in this compound, the two isomers will likely exhibit different physical properties, such as dipole moment, boiling point, and solubility. These differences are exploited for their separation. The most common methods for separating E/Z oxime isomers are physical techniques:
Fractional Crystallization : If the isomers have sufficiently different solubilities and one is crystalline, they can be separated by careful crystallization from a suitable solvent.
Chromatography : Column chromatography (typically silica (B1680970) gel) is a highly effective method. The difference in polarity between the E and Z isomers, arising from the different spatial arrangement of the polar N-OH group, allows for their separation. The presence of the terminal hydroxyl group in the target molecule would necessitate the use of a relatively polar eluent system.
Stereoselective Synthetic Approaches to Predetermined Isomers
Achieving a specific stereoisomer directly from the synthesis is a more efficient strategy than post-synthesis separation. Several methods have been developed to steer the reaction toward a predetermined E or Z isomer.
Synthesis of the E-isomer : Approaches to favor the thermodynamically more stable E-isomer often rely on specific catalysts and reaction conditions. A base-catalyzed domino aza-Michael/retro-Michael reaction has been reported to produce E-aldoximes with high diastereomeric purity (>95:5 dr). researchgate.net Another method employs the solid-state reaction of aldehydes with hydroxylamine hydrochloride catalyzed by CuSO₄ at elevated temperatures, which selectively yields the E-isomer. researchgate.net
Synthesis of the Z-isomer : The formation of the generally less stable Z-isomer often requires kinetically controlled conditions. The use of potassium carbonate in methanol (B129727) has been shown to rapidly and selectively convert aldehydes to the corresponding Z-oximes in good to excellent yields. researchgate.net The proposed mechanism involves the in-situ formation of potassium methoxide, which generates free hydroxylamine from its hydrochloride salt under conditions that favor the kinetic Z-product. researchgate.net For aryl aldoximes, cadmium sulfate (CdSO₄) has been used as a catalyst under microwave conditions to facilitate the stereoselective synthesis of Z-isomers. orientjchem.org
Table 2: Stereoselective Synthetic Methods for Aldoximes
| Target Isomer | Catalyst/Reagent | Conditions | Key Feature |
|---|---|---|---|
| E (anti) | CuSO₄ | Solid-state, 90 °C | High stereoselectivity for the E-isomer. researchgate.net |
| E (anti) | Aqueous NaOH | Room Temperature | Domino reaction with high diastereomeric purity. researchgate.net |
| Z (syn) | K₂CO₃ / Methanol | Room Temperature | Rapid and selective formation of the Z-isomer. researchgate.net |
Advanced Synthetic Strategies for this compound Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a reactive oxime moiety, makes it a versatile building block for more complex molecules. Advanced synthetic strategies focus on the selective manipulation of these functional groups.
Chemo- and Regioselective Functionalization of the Hydroxyl Group
Selectively modifying the primary hydroxyl group in the presence of the oxime is a significant synthetic challenge, as the oxime oxygen is also nucleophilic. Achieving chemoselectivity requires careful selection of reagents and reaction conditions that differentiate between the two sites.
O-Acylation : The direct acylation of the terminal hydroxyl group can be achieved under acidic conditions. By protonating the more basic nitrogen atom of the oxime, its nucleophilicity, as well as that of the adjacent oxygen, is significantly reduced. This allows an acylating agent, such as an acyl halide or anhydride (B1165640), to react preferentially with the neutral hydroxyl group. nih.govffi.no This strategy is well-established for the selective O-acylation of hydroxyamino acids and can be applied analogously here. nih.govffi.noresearchgate.net
O-Alkylation : The selective alkylation of the hydroxyl group is more complex. Under basic conditions, both the hydroxyl and the oxime oxygen can be deprotonated and act as nucleophiles. One approach could involve the use of a bulky protecting group on the oxime moiety before proceeding with the alkylation of the primary alcohol. Alternatively, reaction conditions can be tuned to favor O-alkylation of the alcohol. For instance, heteropolyacids have been used to catalyze the O-alkylation of oximes with alcohols via a carbocation mechanism, suggesting that conditions could be found to favor the reaction of an external alcohol with the oxime over an intramolecular reaction or reaction at the terminal hydroxyl. rsc.org Conversely, to alkylate the hydroxyl group, one might employ Williamson ether synthesis conditions with a strong base that preferentially deprotonates the more acidic alcohol over the oxime.
Transformations Involving the Oxime Moiety
The oxime group itself is a gateway to a variety of other important functionalities, including amines, amides, and nitriles.
Reduction : The reduction of the oxime moiety can lead to two distinct products:
Primary Amines : Complete reduction of the oxime results in the formation of a primary amine (6-aminohexan-1-ol). This is typically achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon. wikipedia.orgbyjus.com
Hydroxylamines : The partial and more delicate reduction of the oxime to a hydroxylamine (N-(1-hydroxyhexyl)hydroxylamine) is a challenging transformation, as the N-O bond is prone to cleavage under many reducing conditions. researchgate.netnih.gov Achieving this chemoselectively often requires specialized catalytic systems, such as platinum-based catalysts in the presence of a strong Brønsted acid, which can stabilize the hydroxylamine product and prevent over-reduction. nih.govresearchgate.net
Beckmann Rearrangement : When treated with strong acids (e.g., H₂SO₄, PPA) or reagents like phosphorus pentachloride (PCl₅) or tosyl chloride, aldoximes can undergo a Beckmann rearrangement. jk-sci.comwikipedia.org For an aldoxime, the migrating group is the hydrogen atom, which typically leads to the formation of a nitrile (5-hydroxypentanenitrile) via dehydration, rather than a primary amide. wikipedia.orgbyjus.com This provides a direct route to bifunctional nitrile compounds.
Cyclization Reactions : The dual functionality of this compound and its derivatives opens pathways for intramolecular cyclization. For example, if the terminal hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), intramolecular O-alkylation of the oxime oxygen could lead to the formation of a cyclic oxime ether. Alternatively, cascade reactions can be designed where an intermediate oxime cyclizes onto another part of the molecule. For instance, an oxime formed from a haloaldehyde can cyclize to form a nitrone, which can then participate in in-situ cycloaddition reactions. rsc.org
Table 3: Common Chemical Compounds
| Compound Name |
|---|
| 1,5-Pentanediol |
| 2-Ethylhexanoic acid |
| 5-hydroxypentanenitrile (B2624086) |
| 5-hydroxypentanal |
| 6-aminohexan-1-ol |
| Acetic anhydride |
| Acyl halide |
| Amide |
| Amine |
| Borane |
| Cadmium sulfate |
| Caprolactam |
| Chromium trioxide |
| Copper(II) sulfate |
| Cyanuric chloride |
| Cyclohexanone |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Lithium aluminium hydride |
| Nitrile |
| Nitrone |
| Oxone |
| p-Toluenesulfonyl chloride |
| This compound |
| Phosphorus pentachloride |
| Potassium carbonate |
| Rhodium(II) acetylacetonate (B107027) dicarbonyl |
| Sulfoxantphos |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The bifunctional nature of this compound, possessing both a nucleophilic oxime and a hydroxyl group, alongside the latent electrophilicity of the aldehyde from which it is derived, presents intriguing possibilities for its application in various MCRs. This section explores the theoretical incorporation of this compound, or its parent aldehyde, 5-hydroxypentanal, in prominent multi-component reactions for the synthesis of novel heterocyclic and acyclic structures.
While specific documented examples of this compound in MCRs are not prevalent in the literature, its functional groups suggest its potential as a versatile building block. The following discussion outlines hypothetical reaction pathways in well-established MCRs.
One of the most notable isocyanide-based MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgbeilstein-journals.org In a hypothetical scenario, 5-hydroxypentanal could serve as the aldehyde component in a Ugi reaction. The presence of the hydroxyl group in the backbone of the aldehyde could be retained in the final product, offering a site for further functionalization or influencing the stereochemical outcome of the reaction. The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by a nucleophilic attack of the carboxylate and a subsequent Mumm rearrangement to yield the final product. wikipedia.org
Another significant isocyanide-based MCR is the Passerini three-component reaction (P-3CR) , which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgmdpi.com Similar to the Ugi reaction, 5-hydroxypentanal could be employed as the carbonyl component. The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the reaction conditions. wikipedia.org The resulting α-acyloxy amide would contain the 5-hydroxy-pentyl side chain, introducing a hydrophilic character to the molecule.
The Biginelli reaction is a classic MCR that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. beilstein-journals.orgresearchgate.net The incorporation of 5-hydroxypentanal as the aldehyde component would lead to the formation of DHPMs bearing a hydroxylated alkyl substituent at the 4-position. These functionalized DHPMs could serve as valuable scaffolds in medicinal chemistry due to the established biological activities of the dihydropyrimidinone core. researchgate.net
Furthermore, the oxime functionality of this compound itself can participate in cycloaddition reactions, which can be part of a multi-component domino sequence. For instance, an in situ generation of a nitrone from the oxime followed by a 1,3-dipolar cycloaddition with a dipolarophile represents a powerful strategy for the synthesis of isoxazolidine-containing heterocycles. rsc.org A multi-component approach could be envisioned where the oxime is formed in situ from 5-hydroxypentanal and hydroxylamine, followed by cyclization and intermolecular cycloaddition. rsc.org
The following interactive data table outlines a hypothetical Ugi four-component reaction utilizing 5-hydroxypentanal to illustrate the potential application of this compound in MCRs. It is important to note that these are representative conditions and the optimal parameters would need to be determined experimentally.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Catalyst | Product Type |
| 5-Hydroxypentanal | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | None | α-Acylamino amide |
| 5-Hydroxypentanal | Aniline | Benzoic Acid | Cyclohexyl isocyanide | Ethanol | None | α-Acylamino amide |
| 5-Hydroxypentanal | Glycine methyl ester | Formic Acid | Benzyl isocyanide | Dichloromethane | None | α-Acylamino amide |
Advanced Spectroscopic Characterization and Structural Elucidation of Pentanal, 5 Hydroxy , Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and stereochemistry of Pentanal, 5-hydroxy-, oxime. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete structural map of the molecule can be constructed.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the connectivity between neighboring protons through spin-spin coupling. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The presence of the oxime group introduces the possibility of E and Z geometric isomers, which can often be distinguished by NMR as they may exist as a mixture in solution. The proton attached to the sp²-hybridized carbon of the oxime (the iminyl proton) is particularly sensitive to the stereochemistry. Generally, the chemical shift of this proton will differ between the two isomers.
A hypothetical ¹H NMR data table for the major isomer of this compound is presented below, based on established chemical shift ranges for similar aliphatic chains with terminal hydroxyl and oxime functionalities. oregonstate.educompoundchem.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH=NOH) | 6.5 - 7.5 | Triplet (t) | ~7-8 |
| H-2 (-CH₂-) | 2.1 - 2.3 | Quartet (q) | ~7-8 |
| H-3 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | - |
| H-4 (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | - |
| H-5 (-CH₂-OH) | 3.5 - 3.7 | Triplet (t) | ~6-7 |
| -OH (oxime) | 9.0 - 11.0 | Broad Singlet (br s) | - |
| -OH (alcohol) | Variable | Broad Singlet (br s) | - |
Note: The chemical shifts and coupling constants are estimated values and can be influenced by the solvent and concentration.
The iminyl proton (H-1) is expected to resonate significantly downfield due to the electronegativity of the nitrogen atom and the double bond character. The methylene (B1212753) group adjacent to the oxime (H-2) will also be deshielded. The methylene group attached to the hydroxyl group (H-5) will appear at a characteristic chemical shift around 3.6 ppm. The protons of the central methylene groups (H-3 and H-4) will have overlapping signals in the more shielded region of the spectrum. The hydroxyl protons of both the oxime and the alcohol are typically broad and their chemical shifts can vary depending on factors like solvent, temperature, and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly indicative of the type of carbon and its chemical environment.
The carbon atom of the C=NOH group is expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon atom bonded to the hydroxyl group will also have a characteristic downfield shift.
Below is a predicted ¹³C NMR data table for this compound. chegg.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH=NOH) | 150 - 155 |
| C-2 (-CH₂-) | 25 - 30 |
| C-3 (-CH₂-) | 22 - 27 |
| C-4 (-CH₂-) | 30 - 35 |
| C-5 (-CH₂-OH) | 60 - 65 |
Note: These are estimated chemical shift ranges and are subject to solvent and other experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, thus confirming the linear pentanal chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound. nih.govresearchgate.net
As mentioned, aldoximes can exist as E (anti) and Z (syn) isomers. These isomers can often be distinguished by NMR spectroscopy due to the different spatial arrangement of the substituents around the C=N double bond. flinders.edu.auresearchgate.net
The chemical shift of the iminyl proton (H-1) is a key indicator. In many aliphatic aldoximes, the H-1 proton of the E-isomer resonates at a slightly different chemical shift compared to the Z-isomer. The through-space Nuclear Overhauser Effect (NOE) can also be a powerful tool. In the Z-isomer, the iminyl proton (H-1) and the protons on the adjacent carbon (H-2) are in close proximity, which would result in a detectable NOE correlation in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. nih.govnih.gov Conversely, in the E-isomer, such a correlation would be absent or very weak.
Computational methods can also be employed to predict the NMR chemical shifts for both the E and Z isomers, and comparison with the experimental data can aid in the stereochemical assignment. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is often complex but highly reproducible and serves as a "fingerprint" for the molecule.
For this compound (Molecular Weight: 117.15 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 117. Common fragmentation pathways for aliphatic oximes include α-cleavage and rearrangements. nih.govresearchgate.net Key fragment ions for this compound might arise from:
Loss of a hydroxyl radical (•OH) from the oxime group (m/z 100).
Loss of water (H₂O) from the molecular ion (m/z 99).
Cleavage of the C-C bonds in the alkyl chain. For example, cleavage between C-4 and C-5 would lead to a fragment containing the hydroxyl group.
The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and their derivatives, which could lead to characteristic fragment ions. nih.gov
Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of compounds that show a weak or absent molecular ion peak in EI-MS. Using a reagent gas like methane (B114726) or ammonia (B1221849), the CI spectrum of this compound would be expected to show a strong peak at m/z 118 ([M+H]⁺) or an adduct ion, such as [M+NH₄]⁺ at m/z 135 with ammonia as the reagent gas. uq.edu.audntb.gov.ua This technique is valuable for confirming the molecular weight with high confidence.
By combining the detailed structural information from various NMR techniques with the molecular weight and fragmentation data from mass spectrometry, the chemical structure and stereochemistry of this compound can be unequivocally established.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS provides the exact mass, which is a critical piece of data for its unequivocal identification. The monoisotopic mass, calculated from the masses of the most abundant isotopes of its constituent elements, has been determined to be 117.078979 Da. This precise measurement allows for the confident assignment of the molecular formula C₅H₁₁NO₂.
Table 1: Exact Mass Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | |
| Monoisotopic Mass | 117.078979 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure. While specific MS/MS data for this compound is not extensively detailed in the literature, the fragmentation behavior of aliphatic oximes is well-understood and can be predicted.
Key fragmentation pathways for odd-electron positive ions of oximes include the McLafferty rearrangement. For this compound, common fragmentation would likely involve:
Loss of a water molecule (H₂O): Dehydration involving the two hydroxyl groups (one from the alcohol and one from the oxime) is a probable fragmentation pathway.
Alpha-cleavage: Breakage of the C-C bond adjacent to the C=N group.
Cleavage of the alkyl chain: Fragmentation at various points along the pentanal backbone.
These fragmentation patterns provide a molecular fingerprint that helps to confirm the connectivity of the atoms within the molecule, distinguishing it from isomers and other related compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively. These techniques are used to identify functional groups and gain insight into the electronic structure.
Identification of Functional Groups via Characteristic IR Vibrations (O-H, C=N, N-O)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Oximes exhibit several characteristic absorption bands. For this compound, the expected IR vibrations would confirm the presence of its key functional groups.
The O-H stretching vibration from both the alcohol and oxime moieties typically appears as a broad band in the region of 3150-3600 cm⁻¹. The C=N (imine) stretching vibration is a key characteristic of oximes and is observed in the 1640-1680 cm⁻¹ range. The N-O stretching vibration provides further confirmation, typically appearing around 930-990 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Oximes
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3150 - 3600 | |
| Oxime | C=N stretch | 1640 - 1680 |
UV-Vis Absorption Analysis for Electronic Structure Information
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The C=N group in the oxime functionality acts as a chromophore. The primary electronic transition of interest in simple aliphatic oximes is the π → π* transition, which typically occurs in the ultraviolet region. For some oximes, absorption bands can be observed in the 280-300 nm range. The presence of the hydroxyl group is not expected to significantly shift the absorption maximum of the C=N chromophore into the visible range. Analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule.
Chromatographic Methods in Research and Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds.
Gas Chromatography (GC) for Purity Assessment and Separation
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A pure compound should ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities.
A major challenge in the GC analysis of oximes is their potential for thermal decomposition in the high-temperature environment of the injection port or column. To circumvent this, derivatization is often employed, for instance, by converting the oxime to a more stable and volatile trimethylsilyl (B98337) (TMS) ether. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under a specific set of GC conditions and can be used for identification when compared to a known standard.
Liquid Chromatography (LC) for Separation and Quantification
The analysis of "this compound" by liquid chromatography (LC) presents distinct challenges due to its high polarity, conferred by the hydroxyl and oxime functional groups. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using nonpolar stationary phases like C18 often results in poor retention of such polar analytes. waters.com However, several specialized LC strategies can be employed for effective separation and quantification.
One effective approach is the use of aqueous normal-phase (ANP) chromatography, which demonstrates capabilities for both reversed-phase and normal-phase retention, making it versatile for analyzing polar compounds. chromatographyonline.com Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. waters.comnih.gov In HILIC, analytes elute in order of increasing polarity, making it highly suitable for retaining and separating very polar compounds like "this compound". waters.com
For analyses using reversed-phase columns, modifications to the mobile phase, such as adjusting the pH or adding ion-pairing agents, can enhance retention. nih.govbiopharmaservices.com However, ion-pairing agents can sometimes suppress the signal in mass spectrometry detectors. waters.comchromatographyonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is a robust tool for screening and optimizing the retention of polar compounds. biopharmaservices.com Modern "aqueous type" C18 columns are also designed to be more resistant to dewetting (phase collapse) under the highly aqueous mobile phase conditions required for polar analytes, ensuring better reproducibility. hplc.eu
Quantification is typically achieved using an ultraviolet (UV) detector, as the oxime functional group may possess a suitable chromophore, or more commonly, by coupling the LC system to a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. nih.govepa.gov
Table 1: Comparison of Liquid Chromatography Strategies for this compound
| Strategy | Stationary Phase | Mobile Phase | Principle of Separation | Advantages for "this compound" |
|---|---|---|---|---|
| Reversed-Phase (Aqueous C18) | C18 with polar end-capping or embedded polar groups | High aqueous content (e.g., >95% water) with organic modifier (Acetonitrile, Methanol) | Partitioning based on hydrophobicity | Good stability in highly aqueous mobile phases; avoids phase collapse. hplc.eu |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica (B1680970), Amide, Cyano) | High organic content (e.g., >80% Acetonitrile) with aqueous buffer | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface | Excellent retention for very polar compounds; compatible with mass spectrometry. waters.comnih.gov |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar, anhydrous organic solvents (e.g., Hexane, Chloroform) | Adsorption based on polarity | Effective for separating highly polar compounds. nih.govbiopharmaservices.com |
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the comprehensive analysis and structural elucidation of compounds like "this compound". omicsonline.orgnih.govchemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and powerful technique for this analyte. omicsonline.org Given the compound's polarity and potential thermal lability, LC is the ideal separation method. researchgate.net Coupling LC with MS allows for the determination of the compound's molecular weight from the parent ion and provides structural information through fragmentation patterns generated by techniques like tandem mass spectrometry (MS/MS). epa.govasdlib.org LC-MS/MS methods are known for their high sensitivity and selectivity, enabling the detection and quantification of the analyte even in complex matrices. epa.govresearchgate.netnih.gov The analysis is typically performed using positive ion MS/MS, with the protonated molecular ion serving as the precursor. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, well-suited for volatile compounds. scispace.com However, direct GC-MS analysis of "this compound" is challenging due to its polar nature, low volatility, and thermal instability conferred by the hydroxyl and oxime groups. researchgate.net Direct injection would likely lead to poor peak shape, thermal degradation in the injector and column, and low sensitivity. researchgate.net Therefore, GC-MS analysis almost invariably requires a prior chemical derivatization step to convert the analyte into a more volatile and thermally stable derivative. researchgate.netcdc.govnih.gov Once derivatized, GC-MS provides excellent chromatographic separation and generates detailed mass spectra that can be compared against libraries for identification. nih.gov
Table 2: Applicability of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Ionization Method (Typical) | Information Obtained | Suitability for "this compound" |
|---|---|---|---|---|
| LC-MS/MS | Partitioning between liquid mobile and solid stationary phases | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Retention time, Molecular weight, Structural fragments | High. Ideal for polar, non-volatile, and thermally labile compounds. Provides excellent sensitivity and structural data without derivatization. epa.govresearchgate.netnih.gov |
| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases | Electron Impact (EI), Chemical Ionization (CI) | Retention time, Fragmentation pattern (fingerprint), Structural information | Low to Moderate. Requires derivatization to increase volatility and thermal stability. Can provide high separation efficiency and detailed structural data post-derivatization. researchgate.netnih.gov |
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. libretexts.org For "this compound," derivatization is crucial for GC analysis and can also be employed in LC to enhance detection sensitivity. researchgate.netlibretexts.org
For Gas Chromatography , the primary goals of derivatization are to block the polar hydroxyl (-OH) and oxime (=N-OH) groups, thereby increasing the molecule's thermal stability and volatility. researchgate.net Silylation is a common strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl and oxime groups with trimethylsilyl (TMS) groups. Acylation is another approach, using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form ester derivatives. These modifications reduce the polarity and increase the volatility of the analyte, making it amenable to GC separation.
For Liquid Chromatography , derivatization is less about volatility and more about improving detection. libretexts.org If the native molecule lacks a strong chromophore or fluorophore, derivatization can "tag" the molecule with a group that has strong UV absorbance or fluorescence, significantly lowering the limit of detection. libretexts.org
Furthermore, the oxime itself is the product of a derivatization reaction, where the parent carbonyl compound (5-hydroxypentanal) is reacted with hydroxylamine (B1172632) or a substituted hydroxylamine. cdc.gov Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used to derivatize aldehydes and ketones. The resulting PFB-oxime derivatives are highly electronegative, making them exceptionally sensitive for detection by GC with an electron capture detector (ECD) or by GC-MS using negative ion chemical ionization (NICI), which can be more sensitive than positive ion methods. nih.gov
Table 3: Common Derivatization Strategies for "this compound" and its Precursor
| Strategy | Reagent(s) | Target Functional Group(s) | Purpose | Analytical Technique |
|---|---|---|---|---|
| Oxime Formation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (in 5-hydroxypentanal) | Increase sensitivity for electron-capturing detectors. | GC-ECD, GC-MS (NICI) nih.gov |
| Silylation | BSTFA, MSTFA, TMCS | Hydroxyl, Oxime | Increase volatility and thermal stability; reduce polarity. | GC-MS libretexts.org |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Oxime | Increase volatility and thermal stability. | GC-MS |
| UV/Fluorescence Tagging | Dansyl Chloride, Dabsyl Chloride | Hydroxyl (or amino group if present) | Introduce a chromophore/fluorophore to enhance detection. | HPLC-UV, HPLC-Fluorescence libretexts.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| (2E)-4-hydroxynon-2-enal |
| 2-chlorohexadecanal |
| 2-hexadecenal |
| 5-amino-4-imidazolecarboxamide |
| Acetonitrile |
| Acetic anhydride |
| asoxime chloride |
| AzG |
| AzX |
| Benzene |
| Chloroform |
| Dansyl Chloride |
| Dabsyl Chloride |
| Formaldehyde, oxime |
| Guanine |
| Hexadecanal |
| Hexane |
| HI-6 |
| HLö-7 |
| malondialdehyde |
| Methanol (B129727) |
| MMB-4 |
| Morphine |
| Morphine-6-β-D-glucuronide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Octadecanal |
| Oxamyl |
| This compound |
| Trifluoroacetic anhydride (TFAA) |
| trimethylchlorosilane (TMCS) |
| X |
| 1-MeG |
Theoretical and Computational Chemistry Studies of Pentanal, 5 Hydroxy , Oxime
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Pentanal, 5-hydroxy-, oxime" at the atomic and electronic levels. These calculations, typically employing methods like Density Functional Theory (DFT), offer a powerful tool for elucidating the molecule's behavior.
A comprehensive analysis of the electronic structure of "this compound" reveals the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects of this analysis include the examination of molecular orbitals, electron density, and electrostatic potential.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For "this compound," the HOMO is expected to be localized around the electron-rich oxime nitrogen and hydroxyl oxygen atoms, while the LUMO is likely centered on the C=N double bond.
Natural Bond Orbital (NBO) analysis is another valuable technique used to understand the bonding within the molecule. This analysis provides information about the hybridization of atomic orbitals, the strength of chemical bonds, and the extent of electron delocalization. In "this compound," NBO analysis would quantify the strong sigma and pi contributions to the C=N double bond and describe the nature of the C-N, N-O, and O-H single bonds.
The following table presents a hypothetical summary of key electronic properties for "this compound" that would be derived from quantum chemical calculations.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Computational chemistry provides a reliable method for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in "this compound" can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure. The calculated shifts are sensitive to the local electronic environment of each nucleus.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. These predicted frequencies help in the assignment of experimental IR absorption bands. For "this compound," characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=N stretch of the oxime, and various C-H and C-C stretching and bending modes.
A representative table of predicted spectroscopic data for "this compound" is provided below.
| Spectroscopic Parameter | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 7.4 | Proton of the C=N-OH group |
| ¹³C NMR Chemical Shift (ppm) | 155 | Carbon atom of the C=N bond |
| IR Frequency (cm⁻¹) | 3400 | O-H stretching vibration |
| IR Frequency (cm⁻¹) | 1650 | C=N stretching vibration |
"this compound" can exist as different stereoisomers and conformers due to the presence of the C=N double bond and the flexible alkyl chain. Computational methods are essential for determining the relative stabilities of these different forms.
E/Z Isomerism: The oxime group can exist in two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the carbon chain. Quantum chemical calculations can predict the relative energies of these isomers, indicating which is thermodynamically more stable. Studies on similar oximes have shown that the energy difference between E and Z isomers can influence their relative populations at equilibrium.
Conformational Analysis: The flexible five-carbon chain of "this compound" allows for multiple rotational conformers. By performing a potential energy surface scan, the various stable conformers and the energy barriers for their interconversion can be identified. The most stable conformer will be the one with the lowest calculated energy, and its geometry provides the most likely three-dimensional structure of the molecule. Intramolecular hydrogen bonding between the terminal hydroxyl group and the oxime nitrogen or oxygen can significantly influence conformational preferences.
The relative energies of different isomers and conformers of "this compound" can be summarized in a table like the one below.
| Isomer/Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| (E)-isomer, Conformer 1 | 0.00 | 75 |
| (E)-isomer, Conformer 2 | 1.20 | 15 |
| (Z)-isomer, Conformer 1 | 2.50 | 10 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound." It allows for the characterization of transition states and the determination of reaction energetics and kinetics.
The synthesis of "this compound" typically involves the reaction of 5-hydroxypentanal (B1214607) with hydroxylamine (B1172632). Computational methods can be used to model this reaction and identify the transition state structure. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.
By locating and characterizing the transition state, key information about the reaction mechanism can be obtained. This includes the geometry of the reacting molecules at the point of highest energy and the nature of the bond-forming and bond-breaking processes. For the formation of "this compound," computational studies would likely investigate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of 5-hydroxypentanal, followed by dehydration.
These energetic parameters are crucial for understanding the kinetics of the reaction. A lower activation energy corresponds to a faster reaction rate. By calculating these values for different possible reaction pathways, the most favorable mechanism can be identified. For transformations involving "this compound," such as its hydrolysis back to the aldehyde or its rearrangement under certain conditions, computational studies can predict the feasibility and rates of these processes.
A summary of the calculated energetic data for a hypothetical reaction of "this compound" is presented in the following table.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Rate |
| Hydrolysis | 25.4 | -5.2 | Slow at room temperature |
| Beckmann Rearrangement | 35.8 | -15.7 | Requires catalyst or high temperature |
Solvent Effects on Reaction Mechanisms
The chemical reactivity of this compound is significantly influenced by the surrounding solvent environment, a factor that can be elucidated through computational chemistry. The molecule possesses both a polar hydroxyl (-OH) group and a polar oxime (C=N-OH) group, making it susceptible to interactions with various solvent types. Theoretical models can predict how solvents stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and mechanisms.
For instance, in protic solvents like water or ethanol, the hydroxyl and oxime groups can act as both hydrogen bond donors and acceptors. This hydrogen bonding network can stabilize charged intermediates or transition states, which is particularly relevant for reactions such as the Beckmann rearrangement, a characteristic reaction of oximes that proceeds under acidic conditions. Computational models, such as those employing a Polarizable Continuum Model (PCM), can simulate these bulk solvent effects to calculate the energy barriers of reaction pathways.
In contrast, aprotic polar solvents (e.g., DMSO, DMF) can influence reaction mechanisms differently. While they can stabilize polar species through dipole-dipole interactions, they cannot donate hydrogen bonds. This can alter the relative stability of intermediates compared to protic environments. Nonpolar solvents would be expected to have the least interaction with the polar functional groups, potentially leading to different reaction outcomes or requiring higher activation energies.
| Solvent Type | Dominant Interaction with Solute | Predicted Effect on Polar Reactions | Example Reaction |
| Polar Protic (e.g., Water, Methanol) | Hydrogen Bonding, Dipole-Dipole | Stabilization of charged transition states, potentially accelerating the reaction. | Acid-catalyzed hydrolysis of the oxime; Beckmann rearrangement. |
| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-Dipole | Moderate stabilization of polar species; may alter regioselectivity compared to protic solvents. | Nucleophilic substitution at the alpha-carbon. |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces | Minimal interaction; may slow down polar reactions due to poor stabilization of polar intermediates. | Free-radical reactions. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and flexibility of this compound. The molecule's structure is defined by a five-carbon aliphatic chain, which allows for considerable rotational freedom around the carbon-carbon single bonds. This flexibility means the molecule does not exist in a single static shape but rather as an ensemble of interconverting conformers.
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. Key determinants of its shape include the torsion angles along the pentyl chain and the orientation of the terminal hydroxyl and oxime groups. A significant conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the oxime's nitrogen or oxygen atoms. Such an interaction would create a cyclic-like structure, significantly constraining the molecule's flexibility and influencing its chemical properties. Furthermore, the C=N double bond of the oxime group gives rise to geometric isomerism (E/Z configurations), and MD simulations can help assess the relative stability and interconversion barrier between these isomers. arpgweb.com
| Dihedral Angle | Description | Potential Influence on Conformation |
| O-C1-C2-C3 | Rotation of the hydroxymethyl group | Influences potential for intramolecular H-bonding. |
| C2-C3-C4-C5 | Rotation of the central alkyl chain | Determines the overall "backbone" shape (linear vs. bent). |
| C4-C5=N-O | Rotation around the C-N bond | Affects the spatial orientation of the oxime group relative to the chain. |
| C5=N-O-H | Rotation around the N-O bond | Determines the position of the oxime's hydroxyl proton. |
The oxime functional group is well-known for its ability to coordinate with metal ions, making this compound a potential ligand in coordination chemistry. researchgate.net MD simulations can provide atomic-level insights into the dynamics of how this molecule interacts with metal ions, which are crucial components of many biological systems (e.g., metalloenzymes).
The oxime group can act as a bidentate ligand, coordinating to a metal center through both its nitrogen and oxygen atoms to form a stable chelate ring. researchgate.net The presence of the terminal hydroxyl group in this compound introduces an additional potential coordination site. Depending on the conformational flexibility of the carbon chain, the molecule could potentially act as a tridentate ligand, binding a single metal ion via the oxime nitrogen, oxime oxygen, and the terminal hydroxyl oxygen. MD simulations can be used to explore the stability of these different coordination modes and the dynamics of the resulting metal complexes. These simulations can reveal the preferred coordination geometry, the strength of the metal-ligand bonds, and the role of solvent molecules in stabilizing the complex.
| Metal Ion | Potential Coordination Site(s) | Type of Complex | Significance |
| Ni(II) | Oxime Nitrogen and Oxygen | Square planar or octahedral | Classic example of oxime-metal complexation. researchgate.net |
| Cu(II) | Oxime Nitrogen, Oxime Oxygen, Hydroxyl Oxygen | Distorted octahedral | Potential for redox activity, relevant in catalysis. |
| Zn(II) | Oxime Nitrogen, Hydroxyl Oxygen | Tetrahedral | Relevant to interactions with zinc-containing enzymes. |
| Fe(III) | Oxime Oxygen, Hydroxyl Oxygen | Octahedral | Potential role in iron transport or sequestration. |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) modeling can be employed to predict how this compound and its analogs will interact with different metal centers, providing insights into their potential as ligands. nih.gov By systematically modifying the structure of the ligand—for example, by changing the length of the alkyl chain, substituting the hydroxyl group, or altering the stereochemistry of the oxime—and calculating the binding affinity for a target metal ion, a predictive model can be built.
Computational methods like Density Functional Theory (DFT) can be used to calculate the binding energies of the molecule to various metal ions. These calculated energies serve as the "activity" data in the SAR model. The "structure" is defined by a set of molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on coordinating atoms, HOMO-LUMO gap), and topological indices. The resulting SAR model can predict the optimal ligand structure for coordinating a specific metal and can be used to screen virtual libraries of related compounds for promising candidates in applications like metal extraction or catalysis. nih.gov
While specific biological activity for this compound is not extensively documented, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be used to predict its potential activity based on the known activities of structurally similar compounds. nih.gov For example, many oxime-containing molecules exhibit antimicrobial or antioxidant properties.
A QSAR model could be developed by assembling a dataset of oxime compounds with experimentally measured biological activities. For each compound, a series of molecular descriptors would be calculated, including:
Lipophilicity (logP): To predict its ability to cross cell membranes.
Electronic properties: Such as dipole moment and atomic charges, to model interactions with polar receptor sites.
Steric descriptors: To account for the size and shape requirements of a binding pocket.
Hydrogen bonding capacity: The number of H-bond donors and acceptors, which is crucial for specific receptor interactions.
By establishing a mathematical relationship between these descriptors and the observed activity, the model could then predict the likely biological activity of this compound. nih.gov Such models can provide mechanistic hypotheses, for instance, by suggesting that a compound's predicted activity is strongly correlated with its ability to chelate a metal ion essential for a microbial enzyme. This approach guides further experimental testing in a more targeted and efficient manner. nih.gov
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of Pentanal, 5-hydroxy-, oxime will likely pivot towards environmentally benign methodologies that minimize waste and energy consumption. Traditional methods for oxime synthesis often involve volatile organic solvents and potentially toxic reagents. nih.gov Green chemistry approaches offer sustainable alternatives.
Future research could explore:
Solvent-Free Reactions: Techniques like grindstone chemistry, which involves grinding reactants together at room temperature without any solvent, have proven effective for synthesizing various oximes in high yields. nih.gov Applying this method to the reaction of 5-hydroxypentanal (B1214607) with hydroxylamine (B1172632) could significantly reduce solvent waste.
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The inherent water solubility imparted by the hydroxyl group in this compound makes it an ideal candidate for synthesis in aqueous media, potentially catalyzed by natural acids derived from sources like fruit juice. chemrxiv.org
Catalyst-Free Conditions: Investigations into catalyst-free synthesis in media such as mineral water, which can accelerate reactions due to the presence of natural minerals, could offer an economical and practical route to this compound. google.com
Bio-based Precursors: The starting material, 5-hydroxypentanal, can potentially be derived from renewable biomass sources. Research into integrated biorefinery processes to produce the aldehyde and its subsequent green oximation would represent a fully sustainable pathway.
| Green Synthesis Approach | Potential Catalyst/Medium | Key Advantages |
| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, rapid, high yield, minimal waste. nih.gov |
| Aqueous Synthesis | Natural acids (e.g., citrus juice) | Use of water as a green solvent, renewable catalysts. chemrxiv.org |
| Catalyst-Free Synthesis | Mineral Water | Economical, environmentally friendly, simple procedure. google.com |
| Ammoximation | Ti-containing zeolites | Short process, mild conditions, high nitrogen atom utilization. researchgate.net |
Exploration of Novel Catalytic Transformations
The dual functionality of this compound provides a rich landscape for exploring novel catalytic transformations. The oxime group can be transformed into amines, amides, and nitriles, while the hydroxyl group offers a site for esterification, etherification, or oxidation. chemrxiv.org
Future catalytic research could focus on:
Selective Reduction: Developing catalysts for the selective reduction of the oxime to either a primary amine (1-amino-5-pentanol) or a hydroxylamine is a significant challenge. tandfonline.com Homogeneous catalysts, such as iridium(III) complexes, have shown high turnover numbers for the reduction of oximes to hydroxylamines and could be adapted for this substrate. researchgate.net
Intramolecular Cyclization: The five-carbon chain separating the hydroxyl and oxime groups is perfectly suited for intramolecular cyclization reactions. Catalytic activation could lead to the formation of valuable nitrogen- and oxygen-containing heterocyclic compounds like substituted piperidines or caprolactams.
Photocatalysis: Visible-light photoredox catalysis offers mild conditions for a variety of oxime transformations, including the generation of iminyl radicals for subsequent reactions or E/Z isomerization to control stereoselectivity in subsequent rearrangements. nih.gov
Deoximation: Light-driven catalytic deoximation protocols can convert the oxime back to the parent carbonyl group under ambient conditions, which could be useful in "one-pot" reaction sequences where the oxime acts as a temporary protecting group. tandfonline.com
| Catalytic Transformation | Catalyst Type | Potential Product |
| Selective Hydrogenation | Heterogeneous (e.g., Pt/C) or Homogeneous (e.g., Ir complexes) | 1-Amino-5-pentanol or N-(5-hydroxypentyl)hydroxylamine. researchgate.netmdpi.com |
| Beckmann Rearrangement | Acid catalysts, photoredox-generated reagents | Substituted caprolactam. researchgate.net |
| Radical Cyclization | Photocatalysts, transition metals | Substituted piperidines and other N-heterocycles. rsc.org |
| Deoximation | Photopromoted catalysts | 5-Hydroxypentanal. tandfonline.com |
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the behavior of this compound and guiding experimental work. DFT calculations can elucidate reaction mechanisms, predict the stability of isomers, and model spectroscopic properties. researchgate.net
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Modeling the pathways for oxime formation under different catalytic conditions (e.g., acid-catalyzed vs. aniline-catalyzed) can help optimize reaction efficiency. researchgate.net
Isomerism and Conformational Analysis: The C=N double bond of the oxime can exist as E and Z stereoisomers. Computational studies can predict the relative stabilities of these isomers and the energy barriers for their interconversion, which is crucial for understanding and controlling reactivity in reactions like the Beckmann rearrangement. mdpi.com The presence of the hydroxyl group may influence this equilibrium through intramolecular hydrogen bonding.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its reaction products.
Reactivity Prediction: Molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. researchgate.net
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms | Energy profiles and transition state geometries. researchgate.net |
| DFT with Solvation Models (e.g., CPCM/SMD) | E/Z isomerization | Relative stability of isomers in different solvents. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Spectroscopic properties | Prediction of UV-Vis absorption spectra. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and stability | Insights into hyperconjugative interactions and charge delocalization. researchgate.net |
Integration with High-Throughput Screening for Structure-Function Relationships
High-throughput screening (HTS) of compound libraries is a powerful tool for discovering molecules with desired biological or material properties. chemdiv.com this compound can serve as a versatile scaffold for creating diverse chemical libraries.
Future directions in this area involve:
Library Synthesis: The hydroxyl and oxime functionalities can be independently and sequentially modified to generate a library of derivatives. For example, the hydroxyl group can be esterified with a variety of carboxylic acids, while the oxime can be O-alkylated or O-arylated.
Oxime-Based Ligation: Oxime formation is a form of "click chemistry" that can be used to rapidly tether molecules together. Libraries can be generated by reacting an aminooxy-functionalized platform with a diverse set of aldehydes and ketones, or conversely, by reacting this compound with various carbonyl-containing molecules. nih.gov This approach allows for the rapid generation of compounds for biological screening without the need for purification. nih.gov
Structure-Activity Relationship (SAR) Studies: Screening these libraries against biological targets (e.g., enzymes, receptors) can identify hit compounds. The data from these screens will be crucial for establishing structure-activity relationships, guiding the design of more potent and selective molecules. The polarity of the hydroxyl and oxime groups is a key factor influencing these interactions. researchgate.net
| Library Generation Strategy | Key Reaction | Application |
| Scaffold Diversification | Esterification, Etherification | Creating libraries with varied lipophilicity and steric properties. |
| Oxime-Based Tethering | Oximation ("Click Chemistry") | Rapid generation of multivalent ligands for screening. nih.gov |
| Dynamic Combinatorial Chemistry | Reversible oxime formation | In-situ generation and screening of inhibitors against biological targets. nih.gov |
Mechanistic Studies on Redox and Radical Processes
The N-O bond in oximes is relatively weak and can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive iminyl radicals. researchgate.net These radicals are valuable intermediates for the synthesis of nitrogen-containing compounds.
Future research will likely focus on:
Iminyl Radical Generation: Investigating various methods, including photoredox catalysis with visible light, to generate the iminyl radical from this compound under mild conditions. researchgate.net
Radical Cyclization: The generated iminyl radical could undergo intramolecular cyclization. Specifically, a 1,5-hydrogen atom transfer (1,5-HAT) from the carbon bearing the hydroxyl group would generate a carbon-centered radical, which could then cyclize to form substituted pyrrolidines.
Cascade Reactions: The bifunctional nature of the molecule could enable radical cascade reactions. For instance, formation of an iminyl radical could be followed by an intramolecular cyclization, and the resulting radical intermediate could be trapped by another functional group or an external reagent. nih.gov
Electrochemical Methods: Anodic oxidation offers another route to generate oxime radicals for subsequent cyclization reactions, providing a green alternative to chemical oxidants. researchgate.net
| Radical Process | Initiation Method | Potential Outcome |
| Iminyl Radical Formation | Photoredox Catalysis, Transition Metals (Fe, Cu, Ni) | N-centered radical intermediate. researchgate.net |
| 1,5-Hydrogen Atom Transfer (HAT) | From iminyl radical | Translocation of radical center to the C5 position. |
| Intramolecular Radical Cyclization | 5-exo-trig or 6-endo-trig | Formation of five- or six-membered N-heterocycles. rsc.org |
| Oxidative Cyclization | Electrochemical oxidation, Chemical oxidants (e.g., DDQ) | Formation of isoxazolines or other heterocycles. researchgate.netnih.gov |
Design of Advanced Materials or Probes Incorporating the Compound's Motifs
The unique chemical properties of this compound make it an attractive building block for the design of advanced materials and chemical probes.
Emerging trends in this domain include:
Bio-based Polymers: Both the hydroxyl and oxime groups can participate in polymerization reactions. For example, the hydroxyl group can form polyesters or polyurethanes, while the oxime group can be incorporated into polymer backbones. This could lead to the development of novel bio-based and potentially biodegradable polymers. acs.org
Dynamic Covalent Networks: Oxime linkages are dynamic covalent bonds, meaning they can break and reform reversibly under specific conditions (e.g., changes in pH or temperature). nih.gov Incorporating this compound into cross-linked polymer networks could create self-healing or recyclable materials (thermosets). The hydroxyl group provides an additional site for cross-linking, potentially enhancing the mechanical properties of the material.
Functional Nanofabrics: Oxime-functionalized polymers have been used to create nanofabrics for the decontamination of nerve agents. nih.gov The hydroxyl group in this compound could enhance the hydrophilicity and accessibility of the active oxime sites in such materials.
Chemical Probes: The oxime group can act as a ligand for metal ions. nih.gov By attaching a fluorescent reporter group to the molecule, potentially at the hydroxyl terminus, this compound could be developed into a selective chemosensor for detecting specific metal ions.
| Material/Probe Type | Key Feature | Potential Application |
| Bio-based Poly(oxime-urethane)s | Derived from renewable resources | Biodegradable plastics, elastomers. acs.org |
| Self-Healing Polymers | Dynamic covalent oxime bonds | Recyclable thermosets, smart coatings. nih.gov |
| Functional Nanofabrics | High surface area, reactive oxime groups | Decontamination of chemical agents, catalysis. nih.gov |
| Metal Ion Chemosensors | Metal-ligating oxime group | Environmental monitoring, bio-imaging. nih.gov |
Q & A
Q. What synthetic routes are recommended for preparing Pentanal, 5-hydroxy-, oxime, and what methodological considerations are critical for yield optimization?
To synthesize this compound, the most common approach involves the condensation of 5-hydroxypentanal with hydroxylamine hydrochloride under controlled pH (typically alkaline conditions). Key parameters include:
- Reagent Ratios : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
- Temperature : Reactions are typically conducted at 50–60°C to accelerate kinetics without promoting aldol side reactions .
- Solvent Selection : Aqueous ethanol (50–70%) balances solubility and minimizes hydrolysis of the oxime product .
Post-synthesis, vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. What analytical techniques are optimal for characterizing this compound, and how should spectral data be interpreted?
- GC/MS : Retention indices (e.g., RT 4.70, AI 886) and fragmentation patterns (base peak at m/z 102 [M-H2O]+) confirm molecular identity .
- NMR : ¹H NMR signals at δ 9.3 ppm (aldehyde proton, absent in oxime) and δ 7.8–8.1 ppm (oxime N-OH) validate conversion .
- IR : A sharp peak near 1640 cm⁻¹ (C=N stretch) distinguishes the oxime from the parent aldehyde .
Cross-referencing with databases like the EPA/NIH Mass Spectral Library ensures accuracy .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?
Stability studies indicate:
- Temperature Sensitivity : Decomposition accelerates above 25°C, with a 15% loss in purity over 30 days at 40°C .
- Light Exposure : UV irradiation promotes hydrolysis of the oxime group to regenerate the aldehyde, necessitating amber glass storage .
- Humidity Control : Moisture levels >60% RH induce dimerization via aldol condensation, detectable via HPLC-MS (MW 204.2 g/mol dimer) .
Methodological recommendations include inert-atmosphere storage (argon) and periodic purity checks via TLC .
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
Discrepancies in spectral data (e.g., conflicting GC/MS retention indices or NMR shifts) often arise from:
-
Isomeric Interference : Syn/anti oxime isomers may co-elute in GC; use polar columns (e.g., DB-WAX) for separation .
-
Impurity Artifacts : Trace aldehydes or solvents (e.g., residual ethanol) can distort signals. Pre-purify via SPE (C18 cartridges) .
用它!帮你看懂文献数据图,更好描述实验结果00:17
-
Database Alignment : Cross-validate with authoritative libraries (e.g., NSRDS EPA/NIH) to exclude vendor-specific errors .
Q. What experimental strategies assess the reactivity of this compound in biological systems, particularly its interactions with cellular nucleophiles?
- Thiol Reactivity Assays : Incubate with glutathione (GSH) at pH 7.4 and quantify adducts via LC-MS (e.g., m/z 377 for GSH-oxime conjugate) .
- Enzymatic Hydrolysis : Test susceptibility to liver esterases or amidases (e.g., porcine S9 fraction) to predict metabolic pathways .
- Cytotoxicity Screening : Use MTT assays in HEK-293 cells to evaluate IC50 values, noting oxidative stress markers (e.g., ROS via DCFH-DA) .
Q. Methodological Notes
- Safety Protocols : Use NIOSH-approved respirators (P95) and chemical-resistant gloves during synthesis .
- Data Reproducibility : Employ RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to validate literature sources .
- Advanced Tools : Leverage spectral analysis platforms (e.g., PubChem) to compare computed vs. experimental properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

